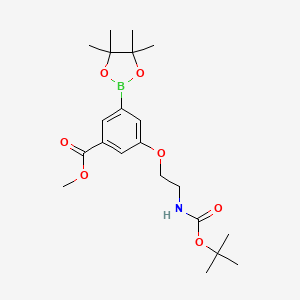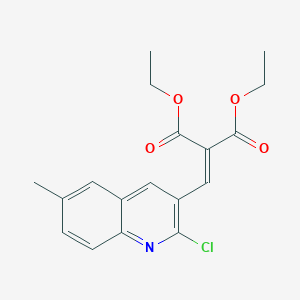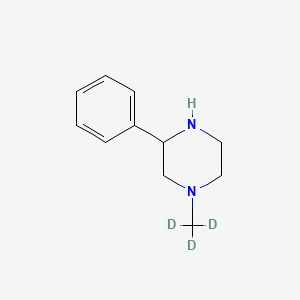
1-Methyl-d3-3-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-d3-3-phenylpiperazine is a derivative of benzyl and benzyl piperazine. It is primarily used as a reference material in forensic laboratories and proteomics research . The compound has a molecular formula of C11H13D3N2 and a molecular weight of 179.28 . It affects the central and autonomic nervous systems, blood pressure, and smooth muscle .
Vorbereitungsmethoden
The synthesis of 1-Methyl-d3-3-phenylpiperazine involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Another method involves the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection to yield 1-alkyl-3-phenylpiperazine . Industrial production methods often use novel intermediates like 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine .
Analyse Chemischer Reaktionen
1-Methyl-d3-3-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, trimethylsilyl trifluoromethanesulfonate, and lithium aluminum hydride . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and other phenylpiperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-d3-3-phenylpiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a reference material in forensic laboratories and is used in proteomics research . The compound is also employed in the study of the central and autonomic nervous systems, blood pressure regulation, and smooth muscle function .
Wirkmechanismus
The mechanism of action of 1-Methyl-d3-3-phenylpiperazine involves its interaction with the central and autonomic nervous systems. It affects blood pressure and smooth muscle function by targeting specific molecular pathways and receptors . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects on the nervous system are well-documented .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-d3-3-phenylpiperazine is similar to other piperazine derivatives such as 1-Phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine . These compounds share similar structures and biological activities but differ in their specific effects and applications. For example, 1-Phenylpiperazine and 1-(4-methylphenyl)piperazine are used as intestinal permeation enhancers, while this compound is primarily used in forensic and proteomics research .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
3-phenyl-1-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/i1D3 |
InChI-Schlüssel |
IRMBVBDXXYXPEW-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1CCNC(C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN1CCNC(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidine](/img/structure/B13720947.png)
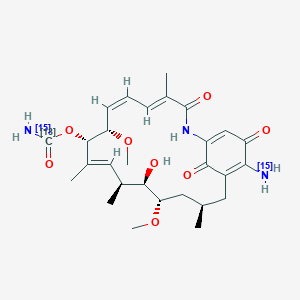
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)
![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)
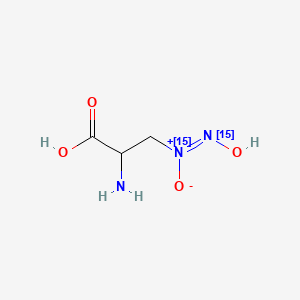

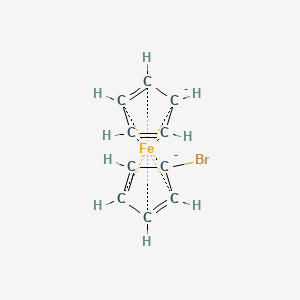
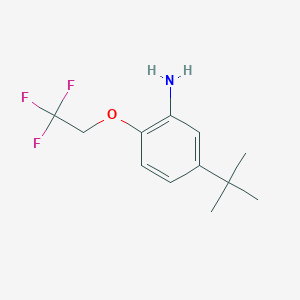
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
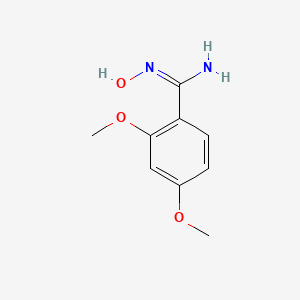
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
